molecular formula C8H13N3O2 B3048341 tert-Butyl 3-amino-1H-pyrazole-4-carboxylate CAS No. 1646543-44-3

tert-Butyl 3-amino-1H-pyrazole-4-carboxylate

Cat. No.: B3048341
CAS No.: 1646543-44-3
M. Wt: 183.21
InChI Key: HGKBQLPIRWGTGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-amino-1H-pyrazole-4-carboxylate is an organic compound with the molecular formula C8H13N3O2 It is a pyrazole derivative, characterized by a tert-butyl group attached to the nitrogen atom at the 1-position, an amino group at the 3-position, and a carboxylate group at the 4-position

Scientific Research Applications

tert-Butyl 3-amino-1H-pyrazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties.

    Biological Research: It is used in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-1H-pyrazole-4-carboxylate typically involves the reaction of tert-butyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. One common method includes:

    Condensation Reaction: tert-Butyl hydrazine reacts with ethyl acetoacetate to form an intermediate hydrazone.

    Cyclization: The intermediate undergoes cyclization to form the pyrazole ring.

    Functional Group Modification: The resulting pyrazole derivative is then subjected to further reactions to introduce the amino and carboxylate groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Alcohol derivatives of the carboxylate group.

    Substitution: Various substituted pyrazole derivatives depending on the substituents introduced.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the carboxylate group can participate in ionic interactions. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-amino-1H-pyrazole-1-carboxylate: Similar structure but with the carboxylate group at the 1-position.

    tert-Butyl 3-amino-1H-pyrazole-5-carboxylate: Similar structure but with the carboxylate group at the 5-position.

    tert-Butyl 3-amino-1H-pyrazole-4-carbonitrile: Similar structure but with a nitrile group instead of a carboxylate group.

Uniqueness

tert-Butyl 3-amino-1H-pyrazole-4-carboxylate is unique due to the specific positioning of the functional groups, which can influence its reactivity and interactions with biological targets. The presence of the tert-butyl group provides steric hindrance, which can affect the compound’s stability and solubility.

Properties

IUPAC Name

tert-butyl 5-amino-1H-pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)5-4-10-11-6(5)9/h4H,1-3H3,(H3,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKBQLPIRWGTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(NN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001172773
Record name 1H-Pyrazole-4-carboxylic acid, 3-amino-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001172773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1646543-44-3
Record name 1H-Pyrazole-4-carboxylic acid, 3-amino-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1646543-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-carboxylic acid, 3-amino-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001172773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-amino-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-amino-1H-pyrazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 3-amino-1H-pyrazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 3-amino-1H-pyrazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 3-amino-1H-pyrazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
tert-Butyl 3-amino-1H-pyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.